Cas no 2228426-44-4 (3-{4H,5H,6H-cyclopentabthiophen-2-yl}-2,2-dimethylcyclopropan-1-amine)

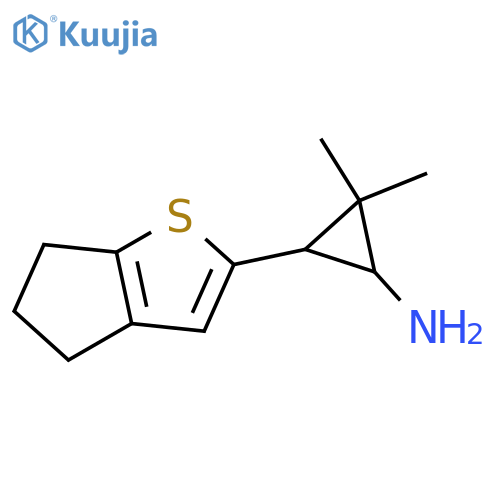

2228426-44-4 structure

商品名:3-{4H,5H,6H-cyclopentabthiophen-2-yl}-2,2-dimethylcyclopropan-1-amine

3-{4H,5H,6H-cyclopentabthiophen-2-yl}-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-{4H,5H,6H-cyclopentabthiophen-2-yl}-2,2-dimethylcyclopropan-1-amine

- 2228426-44-4

- 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine

- EN300-1733603

-

- インチ: 1S/C12H17NS/c1-12(2)10(11(12)13)9-6-7-4-3-5-8(7)14-9/h6,10-11H,3-5,13H2,1-2H3

- InChIKey: JKBPVYZJGBYUOT-UHFFFAOYSA-N

- ほほえんだ: S1C2CCCC=2C=C1C1C(C1(C)C)N

計算された属性

- せいみつぶんしりょう: 207.10817072g/mol

- どういたいしつりょう: 207.10817072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 54.3Ų

3-{4H,5H,6H-cyclopentabthiophen-2-yl}-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1733603-0.5g |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine |

2228426-44-4 | 0.5g |

$1757.0 | 2023-09-20 | ||

| Enamine | EN300-1733603-0.05g |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine |

2228426-44-4 | 0.05g |

$1537.0 | 2023-09-20 | ||

| Enamine | EN300-1733603-0.1g |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine |

2228426-44-4 | 0.1g |

$1610.0 | 2023-09-20 | ||

| Enamine | EN300-1733603-2.5g |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine |

2228426-44-4 | 2.5g |

$3585.0 | 2023-09-20 | ||

| Enamine | EN300-1733603-10.0g |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine |

2228426-44-4 | 10g |

$7866.0 | 2023-06-04 | ||

| Enamine | EN300-1733603-5g |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine |

2228426-44-4 | 5g |

$5304.0 | 2023-09-20 | ||

| Enamine | EN300-1733603-10g |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine |

2228426-44-4 | 10g |

$7866.0 | 2023-09-20 | ||

| Enamine | EN300-1733603-1.0g |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine |

2228426-44-4 | 1g |

$1829.0 | 2023-06-04 | ||

| Enamine | EN300-1733603-0.25g |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine |

2228426-44-4 | 0.25g |

$1683.0 | 2023-09-20 | ||

| Enamine | EN300-1733603-1g |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2,2-dimethylcyclopropan-1-amine |

2228426-44-4 | 1g |

$1829.0 | 2023-09-20 |

3-{4H,5H,6H-cyclopentabthiophen-2-yl}-2,2-dimethylcyclopropan-1-amine 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

2228426-44-4 (3-{4H,5H,6H-cyclopentabthiophen-2-yl}-2,2-dimethylcyclopropan-1-amine) 関連製品

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2230780-65-9(IL-17A antagonist 3)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量